molecular formula C8H5F3O2 B6231647 2-(difluoromethyl)-3-fluorobenzoic acid CAS No. 1783655-43-5

2-(difluoromethyl)-3-fluorobenzoic acid

Cat. No.: B6231647
CAS No.: 1783655-43-5
M. Wt: 190.1
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Description

2-(Difluoromethyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both difluoromethyl and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3-fluorobenzoic acid using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate and a suitable solvent such as dimethylformamide or acetonitrile.

Industrial Production Methods: Industrial production of 2-(difluoromethyl)-3-fluorobenzoic acid may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from commercially available precursors, and the final product is obtained through a series of reactions including hydrolysis and precipitation .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

2-(Difluoromethyl)-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3-fluorobenzoic acid
  • 2-(Difluoromethyl)-4-fluorobenzoic acid
  • 2-(Difluoromethyl)-3-chlorobenzoic acid

Comparison: 2-(Difluoromethyl)-3-fluorobenzoic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring. This positioning influences its chemical reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties such as solubility, melting point, and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .

Properties

CAS No.

1783655-43-5

Molecular Formula

C8H5F3O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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